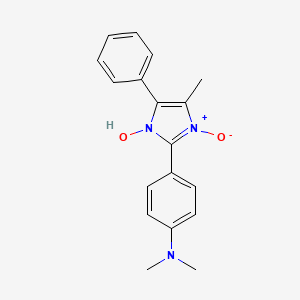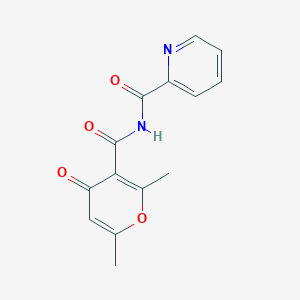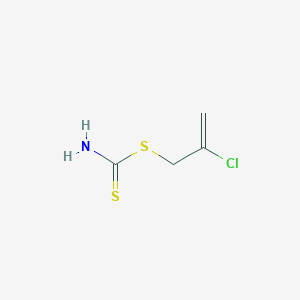
2-Chloroprop-2-en-1-yl carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroprop-2-enylsulfanylmethanethioamide is an organosulfur compound with a unique structure that includes both sulfur and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide typically involves the reaction of 2,3-dichloropropene with sulfur-containing reagents. One common method involves the use of hydrazine hydrate and potassium hydroxide in an alkaline medium, which leads to the formation of thiophene and pyrrole derivatives . Another approach involves the nucleophilic substitution of chlorine atoms in dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, followed by cycloaddition reactions with activated alkynes .
Industrial Production Methods
Industrial production methods for 2-chloroprop-2-enylsulfanylmethanethioamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroprop-2-enylsulfanylmethanethioamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with activated alkynes to form 1,3-dithioles.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures.
Major Products
Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles .
Applications De Recherche Scientifique
2-chloroprop-2-enylsulfanylmethanethioamide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloroprop-2-enylsulfanylmethanethioamide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-chloroprop-2-enylsulfanylmethanethioamide include:
2-chloroprop-2-ene-1-sulfonyl fluoride: Used in the synthesis of vinyl sulfonyl fluoride derivatives.
Dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate: An intermediate in the synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide.
Uniqueness
2-chloroprop-2-enylsulfanylmethanethioamide is unique due to its dual functionality, containing both sulfur and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
20022-60-0 |
|---|---|
Formule moléculaire |
C4H6ClNS2 |
Poids moléculaire |
167.7 g/mol |
Nom IUPAC |
2-chloroprop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H6ClNS2/c1-3(5)2-8-4(6)7/h1-2H2,(H2,6,7) |
Clé InChI |
QNZFGVIUKLBVEK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CSC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





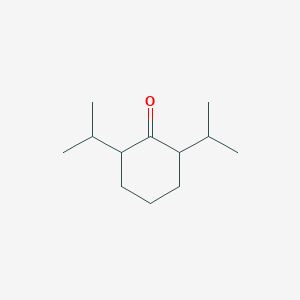
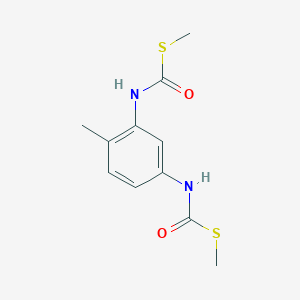
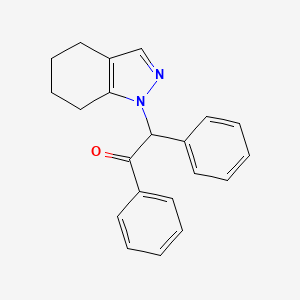
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
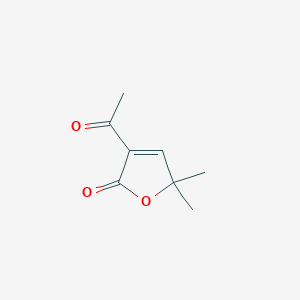
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
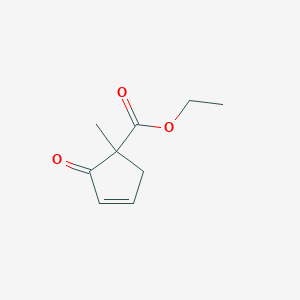

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
